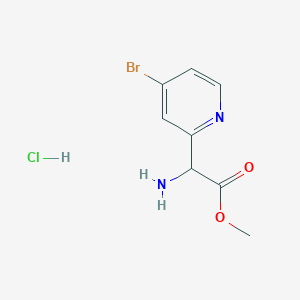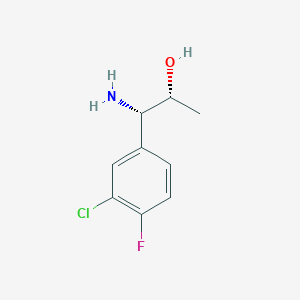
(1S,2R)-1-Amino-1-(3-chloro-4-fluorophenyl)propan-2-OL
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(1S,2R)-1-Amino-1-(3-chloro-4-fluorophenyl)propan-2-OL is a chiral compound with significant interest in various scientific fields. This compound features a unique structure with an amino group, a hydroxyl group, and a substituted phenyl ring, making it a versatile molecule for research and industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (1S,2R)-1-Amino-1-(3-chloro-4-fluorophenyl)propan-2-OL typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 3-chloro-4-fluorobenzaldehyde and (S)-(-)-1-amino-2-propanol.
Reaction Conditions: The key steps include a condensation reaction followed by reduction. The condensation reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate. The reduction step often employs a reducing agent like sodium borohydride or lithium aluminum hydride.
Purification: The final product is purified using techniques such as recrystallization or column chromatography to obtain the desired enantiomer in high purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Large-Scale Reactors: Utilizing large-scale reactors to handle bulk quantities of starting materials and reagents.
Automated Systems: Employing automated systems for precise control of reaction conditions, including temperature, pressure, and pH.
Continuous Flow Processes: Implementing continuous flow processes to enhance efficiency and yield while minimizing waste.
Análisis De Reacciones Químicas
Types of Reactions
(1S,2R)-1-Amino-1-(3-chloro-4-fluorophenyl)propan-2-OL undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents such as chromium trioxide or pyridinium chlorochromate.
Reduction: The compound can be reduced to remove the hydroxyl group, forming a corresponding amine using reducing agents like lithium aluminum hydride.
Substitution: The amino group can participate in nucleophilic substitution reactions, where it is replaced by other functional groups using reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Chromium trioxide in acetic acid or pyridinium chlorochromate in dichloromethane.
Reduction: Lithium aluminum hydride in ether or sodium borohydride in methanol.
Substitution: Alkyl halides or acyl chlorides in the presence of a base such as triethylamine.
Major Products
Oxidation: Formation of a ketone or aldehyde derivative.
Reduction: Formation of a primary or secondary amine.
Substitution: Formation of substituted derivatives with various functional groups.
Aplicaciones Científicas De Investigación
(1S,2R)-1-Amino-1-(3-chloro-4-fluorophenyl)propan-2-OL has diverse applications in scientific research, including:
Chemistry: Used as a chiral building block in the synthesis of complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme mechanisms and protein interactions.
Medicine: Explored for its potential therapeutic properties, including its role as a precursor in the synthesis of pharmaceutical compounds.
Industry: Utilized in the development of agrochemicals and specialty chemicals.
Mecanismo De Acción
The mechanism of action of (1S,2R)-1-Amino-1-(3-chloro-4-fluorophenyl)propan-2-OL involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or ion channels, modulating their activity.
Pathways Involved: It can influence various biochemical pathways, including signal transduction, metabolic processes, and gene expression.
Comparación Con Compuestos Similares
Similar Compounds
(1R,2S)-1-Amino-1-(3-chloro-4-fluorophenyl)propan-2-OL: The enantiomer of the compound with different stereochemistry.
(1S,2R)-1-Amino-1-(3-chlorophenyl)propan-2-OL: A similar compound lacking the fluorine substituent.
(1S,2R)-1-Amino-1-(4-fluorophenyl)propan-2-OL: A similar compound lacking the chlorine substituent.
Uniqueness
(1S,2R)-1-Amino-1-(3-chloro-4-fluorophenyl)propan-2-OL is unique due to its specific stereochemistry and the presence of both chlorine and fluorine substituents on the phenyl ring
Propiedades
Fórmula molecular |
C9H11ClFNO |
|---|---|
Peso molecular |
203.64 g/mol |
Nombre IUPAC |
(1S,2R)-1-amino-1-(3-chloro-4-fluorophenyl)propan-2-ol |
InChI |
InChI=1S/C9H11ClFNO/c1-5(13)9(12)6-2-3-8(11)7(10)4-6/h2-5,9,13H,12H2,1H3/t5-,9-/m1/s1 |
Clave InChI |
UKQZKVLIZLSXJW-MLUIRONXSA-N |
SMILES isomérico |
C[C@H]([C@H](C1=CC(=C(C=C1)F)Cl)N)O |
SMILES canónico |
CC(C(C1=CC(=C(C=C1)F)Cl)N)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(S)-3-((2-Amino-7-methylthieno[3,2-D]pyrimidin-4-YL)amino)hexan-1-OL](/img/structure/B13031206.png)
![2-((Benzo[d]thiazole-2-carboxamido)oxy)acetic acid](/img/structure/B13031207.png)

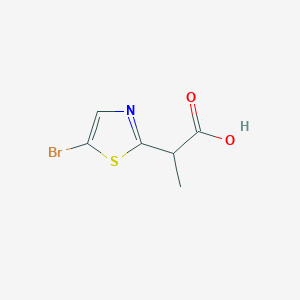


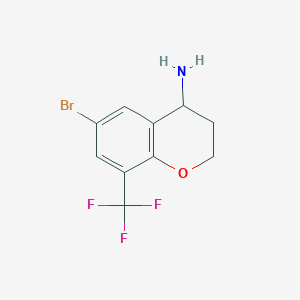
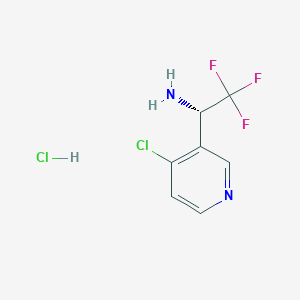
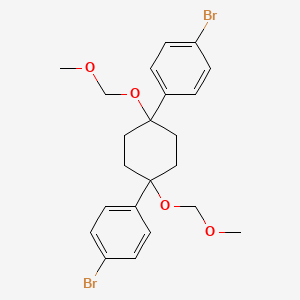
![tert-butyl(5S)-5-(hydroxymethyl)-4,7-diazaspiro[2.5]octane-7-carboxylate](/img/structure/B13031241.png)
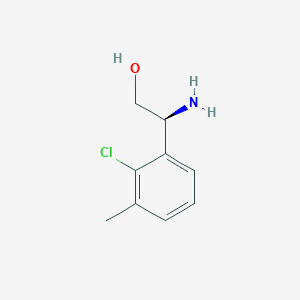
![(1S,2S)-1-Amino-1-[3,5-bis(trifluoromethyl)phenyl]propan-2-OL](/img/structure/B13031263.png)
![1-(Cyclopropylmethyl)-3-iodo-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-C]pyridine hcl](/img/structure/B13031270.png)
